molecular formula C9H11N3O7 B160571 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid CAS No. 2904-40-7

3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid

Cat. No. B160571
CAS RN: 2904-40-7
M. Wt: 273.2 g/mol
InChI Key: JCUMQTAAEUDUPK-UHFFFAOYSA-N
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Description

“3,3’-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid” is a chemical compound with the molecular formula C9H11N3O7 . It is also known as Bis (2-carboxyethyl) Isocyanurate .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one of the methods involves the reactions of 2a, 2b, and 4 with 25% aqueous ammonia . Another method involves the use of Co(NO3)2 6H2O, 3,3’,3’'-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanoic acid (TTA), and 1,10-phenanthroline (phen) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectroscopy and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, in the IR spectrum, various peaks can be observed corresponding to different functional groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.20 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 .

Scientific Research Applications

Microbial Degradation and Environmental Applications

Microbial Degradation and Toxicity of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

A comprehensive review on the microbial degradation pathways and toxicities of degradation intermediates of RDX, a related triazine derivative, suggests that certain aerobic and anaerobic pathways are toxicologically advantageous for environmental remediation. This research highlights the importance of understanding microbial pathways in the degradation of triazine compounds for environmental safety and cleanup efforts (Khan, Lee, & Park, 2012).

Synthetic Routes and Material Science

Synthetic Strategies for Triazole Derivatives

Another study focuses on the synthesis and applications of 1,2,3-triazoles, which serve as key scaffolds in various fields, including drug discovery, bioconjugation, and material science. The versatility of triazole rings, including their stability and potential for diverse biological activities, underscores the significance of synthetic routes in the development of new materials and pharmaceuticals (Kaushik et al., 2019).

Biomedical Applications

Biological Significance of Triazine Scaffold

Research on triazine scaffolds and their derivatives reveals a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This highlights the triazine core's potential as a valuable component in the development of future pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Environmental and Safety Considerations

Water Quality Criteria for RDX

A study on the water quality criteria for RDX, a triazine-related compound, discusses the toxicological impact on human health and proposes criteria for the safe levels of RDX in water. This research contributes to understanding the environmental safety and regulatory aspects of triazine compounds (Etnier, 1989).

properties

IUPAC Name

3-[3-(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O7/c13-5(14)1-3-11-7(17)10-8(18)12(9(11)19)4-2-6(15)16/h1-4H2,(H,13,14)(H,15,16)(H,10,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUMQTAAEUDUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)NC(=O)N(C1=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279205
Record name 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid

CAS RN

2904-40-7
Record name 2904-40-7
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Record name 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-carboxyethyl) Isocyanurate
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